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molecular formula C8H12O5 B014949 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 152006-17-2

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No. B014949
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04910310

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[O:9][C@H:6]([CH2:7][OH:8])[C@H:4]([OH:5])[C@@H:2]1[OH:3].[CH3:11][C:12]([CH3:14])=O>>[CH3:11][C:12]1([CH3:14])[O:3][CH:2]2[CH:4]([CH:6]([CH2:7][OH:8])[O:9][C:1]2=[O:10])[O:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([C@@H](O)[C@@H](O)[C@@H](CO)O1)=O
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide furanose ring closure
ADDITION
Type
ADDITION
Details
introducing a protecting group at C-2 and C-3

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OC2C(OC(=O)C2O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04910310

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[O:9][C@H:6]([CH2:7][OH:8])[C@H:4]([OH:5])[C@@H:2]1[OH:3].[CH3:11][C:12]([CH3:14])=O>>[CH3:11][C:12]1([CH3:14])[O:3][CH:2]2[CH:4]([CH:6]([CH2:7][OH:8])[O:9][C:1]2=[O:10])[O:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([C@@H](O)[C@@H](O)[C@@H](CO)O1)=O
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide furanose ring closure
ADDITION
Type
ADDITION
Details
introducing a protecting group at C-2 and C-3

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OC2C(OC(=O)C2O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04910310

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[O:9][C@H:6]([CH2:7][OH:8])[C@H:4]([OH:5])[C@@H:2]1[OH:3].[CH3:11][C:12]([CH3:14])=O>>[CH3:11][C:12]1([CH3:14])[O:3][CH:2]2[CH:4]([CH:6]([CH2:7][OH:8])[O:9][C:1]2=[O:10])[O:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([C@@H](O)[C@@H](O)[C@@H](CO)O1)=O
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide furanose ring closure
ADDITION
Type
ADDITION
Details
introducing a protecting group at C-2 and C-3

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(OC2C(OC(=O)C2O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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